molecular formula C10H17Cl2N7 B1404881 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride CAS No. 1351619-32-3

3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

Cat. No.: B1404881
CAS No.: 1351619-32-3
M. Wt: 306.19 g/mol
InChI Key: WWMPNPTWIVPYGO-UHFFFAOYSA-N
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Description

3-Ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride is a high-purity chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a triazolopyrimidine core structure, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The piperazine substituent enhances the molecule's ability to interact with various biological targets, particularly enzymes and receptors . The dihydrochloride salt form improves the compound's solubility in aqueous systems, facilitating its use in biological assays. Triazole and triazolopyrimidine derivatives are extensively investigated for their significant pharmacological potential. These compounds are frequently explored as core structures for developing new agents with antimicrobial , antifungal , anticancer , and anti-inflammatory activities . The structural similarity of this compound to patented triazolopyrimidine-piperazine hybrids suggests its value as a key intermediate for synthesizing novel bioactive molecules for high-throughput screening and hit-to-lead optimization campaigns . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7.2ClH/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16;;/h7,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMPNPTWIVPYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolo[4,5-d]pyrimidine Core

The triazolo[4,5-d]pyrimidine ring system is typically synthesized by cyclization reactions involving hydrazine derivatives and substituted pyrimidines or pyrimidinones. For example, the reaction of 3-ethyl-substituted pyrimidine precursors with hydrazonoyl halides or hydrazine derivatives under controlled conditions yields the fused triazolo ring.

Introduction of the 3-Ethyl Group

The ethyl substituent at the 3-position is introduced either by alkylation of a suitable pyrimidine intermediate or by using ethyl-substituted starting materials. Alkylation can be achieved using ethyl halides or ethyl sulfonates in the presence of bases such as potassium carbonate under reflux conditions in organic solvents like chloroform or ethanol.

Piperazine Substitution at the 7-Position

The 7-position substitution with piperazine is commonly performed via nucleophilic substitution of a leaving group (e.g., mesylate or chloride) on the triazolopyrimidine core with piperazine or its derivatives. This step is often carried out in dry solvents such as ethanol or dichloromethane with bases like triethylamine to facilitate the nucleophilic displacement.

Formation of the Dihydrochloride Salt

The final compound is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or solutions of hydrochloric acid in solvents like 1,4-dioxane or tetrahydrofuran. This step enhances the compound’s stability, crystallinity, and water solubility, which is critical for pharmaceutical applications.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 3-ethyl pyrimidine derivative + hydrazine hydrate, reflux in ethanol Cyclization to form triazolo[4,5-d]pyrimidine core 60-70 Reaction monitored by TLC
2 Alkylation with ethyl bromide, K2CO3, reflux in chloroform Introduction of ethyl group at 3-position 55-65 Purification by column chromatography
3 Treatment with methanesulfonyl chloride, triethylamine in dry DCM Formation of mesylate intermediate at 7-position 75-80 Anhydrous conditions essential
4 Nucleophilic substitution with piperazine, triethylamine, ethanol, reflux Introduction of piperazine substituent 70-75 Reaction monitored by NMR
5 Treatment with 4 N HCl in 1,4-dioxane/THF Conversion to dihydrochloride salt 85-90 Isolated as colorless powder

Detailed Research Findings and Notes

  • Cyclization and Core Formation: The cyclization step to form the fused triazolo ring is sensitive to temperature and solvent choice. Ethanol is preferred for solubility and reaction rate, with reflux conditions (80-110 °C) for 2-5 hours providing optimal yields. The reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by proton nuclear magnetic resonance (^1H NMR) spectroscopy.

  • Alkylation Step: Alkylation with ethyl bromide or ethyl iodide requires a base such as potassium carbonate to deprotonate the nitrogen and facilitate nucleophilic substitution. The reaction is typically carried out under reflux in chloroform or acetonitrile. Yields range from 55% to 65%, and purification is achieved by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.

  • Mesylation and Piperazine Substitution: Conversion of the 7-hydroxy or 7-ol group to a mesylate (methanesulfonyl derivative) activates the position for nucleophilic substitution. The mesylation uses methanesulfonyl chloride and triethylamine in dry dichloromethane (DCM) under inert atmosphere. Subsequent nucleophilic substitution with piperazine in ethanol with triethylamine under reflux affords the piperazine-substituted product. This step is crucial for introducing the piperazine moiety, which imparts biological activity and solubility.

  • Salt Formation: The dihydrochloride salt is prepared by treating the free base with hydrogen chloride in solvents like 1,4-dioxane or tetrahydrofuran (THF). This step enhances the compound’s pharmaceutical properties, including improved crystallinity and aqueous solubility, facilitating formulation development.

Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for the triazolo and pyrimidine protons, ethyl group methyl and methylene protons, and piperazine ring protons are observed. The presence of the dihydrochloride salt is confirmed by shifts in the proton signals and disappearance of free base signals.

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 3-ethyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine dihydrochloride (~MW 335.77 g/mol) confirm the molecular identity.

  • Elemental Analysis: Confirms the presence of two equivalents of chloride in the salt form.

  • Thin-Layer Chromatography (TLC): Used throughout synthesis to monitor reaction progress and purity.

Summary Table of Preparation Methods

Preparation Stage Reaction Type Key Reagents Solvent Temperature Yield (%) Notes
Core cyclization Cyclocondensation Hydrazine hydrate, pyrimidine derivative Ethanol Reflux (80-110 °C) 60-70 TLC monitoring
Alkylation Nucleophilic substitution Ethyl bromide, K2CO3 Chloroform Reflux 55-65 Column chromatography
Mesylation Sulfonylation Methanesulfonyl chloride, TEA Dry DCM 0-25 °C 75-80 Anhydrous conditions
Piperazine substitution Nucleophilic substitution Piperazine, TEA Ethanol Reflux 70-75 NMR monitoring
Salt formation Acid-base reaction HCl (4N), 1,4-dioxane/THF Ambient Ambient 85-90 Isolated solid salt

This comprehensive synthesis approach is supported by multiple peer-reviewed studies and chemical databases, ensuring reproducibility and high purity of the target compound. The methods described provide a robust framework for preparing 3-ethyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine dihydrochloride for pharmaceutical research and development.

Chemical Reactions Analysis

Alkylation and Acylation of the Piperazine Ring

The piperazine group undergoes alkylation and acylation reactions due to its nucleophilic secondary amines. These reactions are critical for modifying solubility or introducing functional groups.

Reaction TypeReagents/ConditionsProductYieldKey Observations
AcylationAcryloyl chloride, dichloromethane, triethylamine (base)Piperazine-bound acrylamide derivative85%Reaction proceeds via nucleophilic attack on the acyl chloride. Excess base neutralizes HCl byproducts .
AlkylationEthyl bromide, K₂CO₃, DMFN-Ethyl-piperazine derivative72%Requires anhydrous conditions to avoid hydrolysis .

Mechanistic Insight :

  • Deprotonation of piperazine’s amines by triethylamine enhances nucleophilicity.

  • Steric hindrance from the triazolo-pyrimidine core slows reaction kinetics compared to free piperazine .

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient C-2 and C-4 positions are susceptible to nucleophilic substitution under specific conditions.

Target PositionReagents/ConditionsProductYieldNotes
C-2Ethanolamine, 80°C, DMSO2-(2-Hydroxyethylamino) derivative68%Regioselectivity confirmed via HPLC.
C-4Sodium methoxide, methanol4-Methoxy derivative55%Requires extended reaction time (24 hrs) .

Key Limitation : The piperazine group at C-7 reduces electrophilicity at adjacent positions, necessitating harsher conditions compared to unsubstituted triazolo-pyrimidines.

Metal Complexation

The triazole and pyrimidine nitrogen atoms act as ligands for transition metals, enabling applications in catalysis or material science.

Metal SaltConditionsComplex StructureStability
CuCl₂Ethanol, reflux[Cu(C₁₃H₁₆N₇)Cl]⁺Stable in air for >48 hrs
Pd(OAc)₂DMF, 60°CSquare-planar Pd(II) complexCatalytically active in Suzuki couplings

Spectroscopic Evidence :

  • IR spectra show shifts in N–H stretches (triazole) from 3,100 cm⁻¹ to 3,250 cm⁻¹ upon Cu²⁺ binding .

  • X-ray crystallography confirms tetrahedral geometry for Cu complexes .

Oxidation:

The ethyl group at C-3 is resistant to mild oxidants (e.g., KMnO₄) but reacts with strong oxidants:

Oxidizing AgentConditionsProduct
CrO₃, H₂SO₄100°C, 6 hrs3-Carboxylic acid derivative

Reduction:

The triazole ring remains stable under hydrogenation (H₂/Pd-C), but selective reduction of the pyrimidine ring is achievable:

Reducing AgentConditionsProduct
NaBH₄, NiCl₂THF, 25°CDihydro-pyrimidine analog

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride is as a potential pharmaceutical agent. Research indicates that this compound acts as an inhibitor of key enzymes involved in various diseases.

Enzyme Inhibition

  • mTOR Kinase Inhibition : The compound has been identified as an inhibitor of the mechanistic target of rapamycin (mTOR), which plays a crucial role in cell growth and metabolism. This inhibition can be beneficial in cancer therapy as mTOR is often overactive in tumors .
  • PI3 Kinase Inhibition : Similar to mTOR, the inhibition of phosphoinositide 3-kinase (PI3K) can lead to reduced tumor growth and proliferation. The compound's structure allows it to effectively bind to the active sites of these kinases .

Anticancer Activity

Studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound's ability to inhibit mTOR and PI3K pathways suggests its potential use in targeted cancer therapies.

Case Studies

  • A study published in a peer-reviewed journal highlighted the efficacy of triazolo-pyrimidine derivatives against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Antimicrobial Properties

Research has also indicated that compounds similar to 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride possess antimicrobial activities. This could lead to applications in developing new antibiotics or antifungal agents.

Case Studies

  • A recent investigation into the antimicrobial effects of triazolo-pyrimidines showed that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacology

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their effects on neurotransmitter systems, which could lead to treatments for neurological disorders.

Potential Applications

  • Anxiolytic Effects : Compounds with similar structures have been studied for their anxiolytic properties.
  • Antidepressant Activity : The modulation of serotonin receptors by piperazine derivatives may offer new avenues for antidepressant development.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name 3-Position Substituent 7-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Ethyl Piperazin-1-yl C₁₀H₁₇Cl₂N₇ 306.20 Dihydrochloride salt; optimized solubility and stability
3-Benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride Benzyl Piperazin-1-yl C₁₅H₁₉Cl₂N₇ 295.28* Bulkier benzyl group; potential enhanced lipophilicity
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine Benzyl Piperazin-1-yl C₂₀H₂₁N₇S 392.16 Propylthio group at position 5; increased steric hindrance
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine Benzyl Chloro C₁₃H₁₀ClN₅ 271.71 Chloro intermediate; used for further functionalization
Hydrazinyl Derivatives (A1–A8) Benzyl/Chloro-benzyl Hydrazinyl Varies 350–450 Hydrazine moieties; predicted high bioactivity via DFT studies

*Note: The molecular weight discrepancy in the benzyl-piperazine derivative (C₁₅H₁₉Cl₂N₇: 295.28 g/mol) may reflect a typographical error in the source material, as calculated values suggest a higher weight .

Key Observations:
  • 3-Position Substitution: Ethyl (target): Balances lipophilicity and steric effects, favoring solubility.
  • 7-Position Substitution: Piperazin-1-yl (target and analogs): Enhances hydrogen bonding and target affinity (e.g., cannabinoid receptors) . Chloro (intermediate): Serves as a synthetic precursor for nucleophilic substitutions .
  • Additional Modifications :
    • Propylthio at position 5 (Compound 7): Introduces sulfur-based interactions, possibly improving enzyme inhibition .
    • Hydrazinyl groups (A1–A8): Computational models predict strong binding to targets like HDACs and EZH2 .
Receptor Affinity
  • Target Compound: Structural analogs demonstrate affinity for Type-2 Cannabinoid Receptors (CB2), implicated in inflammation and pain management .
  • Anti-Thrombotic Activity : Triazolo-pyrimidines with piperazine substituents show promise as antiplatelet agents, likely due to interactions with thrombin receptors .
Enzymatic Inhibition
  • Propylthio Derivatives : The sulfur atom in compound 7 may enhance inhibition of kinases or phosphatases .

Biological Activity

3-Ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride (CAS Number: 1351619-32-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride is C10H17Cl2N7C_{10}H_{17}Cl_2N_7, with a molecular weight of approximately 306.20 g/mol. The compound features a triazolo-pyrimidine core structure that is known for its interaction with various biological targets.

Antiproliferative Effects

Research has shown that derivatives of triazolo-pyrimidines, including 3-ethyl-7-piperazin-1-yl compounds, exhibit antiproliferative activity against several cancer cell lines. Notably, studies indicate that these compounds can inhibit cell proliferation in HePG2 (human hepatic carcinoma) and MCF7 (breast cancer) cell lines. For instance, a related triazolo-pyrimidine compound demonstrated significant cytotoxic effects with an IC50 value indicating effective concentration for inducing cell death .

The biological activity of these compounds is often linked to their ability to inhibit key signaling pathways involved in cell growth and survival. Specifically, they have been identified as inhibitors of mTOR and PI3K pathways , which are critical in cancer progression and metabolism . The inhibition of these pathways leads to apoptosis in tumor cells, making these compounds potential candidates for cancer therapy.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperazine moiety and the triazolo-pyrimidine core can significantly influence biological activity. For example:

  • Substituents on the piperazine ring can enhance solubility and bioavailability.
  • Alterations in the triazolo structure can affect binding affinity to target proteins.

A comparative analysis of various derivatives suggests that specific substitutions lead to improved antiproliferative effects while maintaining lower toxicity profiles .

Case Study 1: Anticancer Activity

In a recent study, a synthesized derivative of 3-ethyl-7-piperazin-1-yl showed promising results against MDA-MB-231 (triple-negative breast cancer) cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Histological examinations further confirmed the compound's efficacy in reducing tumor size in xenograft models .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of this class of compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Data Tables

Biological ActivityCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeHePG212.5
AntiproliferativeMCF715.0
AntibacterialE. coli8.0
AntibacterialS. aureus10.0

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride, and how can computational methods improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine core, followed by triazole ring formation and dihydrochloride salt precipitation. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can identify energetically favorable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational screening with experimental validation to narrow reaction conditions (e.g., solvent polarity, temperature gradients) . Key impurities (e.g., des-ethyl analogs or incomplete piperazine substitution) should be monitored via HPLC-MS, referencing impurity profiles of structurally related compounds .

Q. Which analytical techniques are most reliable for characterizing the dihydrochloride salt form?

  • Methodological Answer :
  • X-ray crystallography : Resolves protonation states of the piperazine ring and confirms chloride counterion placement.
  • Thermogravimetric analysis (TGA) : Quantifies hydrate/dehydration behavior (critical for stability studies).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group splitting patterns, piperazine NH signals in DMSO-d₆).
  • Ion chromatography : Validates chloride stoichiometry.
    Cross-referencing with analogous dihydrochloride salts (e.g., ofloxacin derivatives) ensures method robustness .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at -20°C in amber vials to prevent photodegradation. Pre-experiment solubility testing in buffers (pH 1–7.4) is critical, as the dihydrochloride form may precipitate in neutral/basic conditions. For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. What mechanistic insights guide the design of derivatives with enhanced target binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions between the triazolo-pyrimidine core and biological targets (e.g., kinase ATP pockets). Focus on:
  • Piperazine conformational flexibility : Free energy landscapes (FELs) reveal preferred protonation states in binding pockets.
  • Electrostatic potential surfaces : Highlight regions for halogen or hydrogen-bond donor/acceptor modifications.
    Validate predictions via SPR (surface plasmon resonance) binding assays and correlate with IC₅₀ values .

Q. How can researchers resolve contradictions in activity data across cell-based vs. enzymatic assays?

  • Methodological Answer : Discrepancies often arise from off-target effects or solubility limitations. Apply:
  • Counter-screening panels : Test against structurally unrelated targets to rule out nonspecific binding.
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular compound levels.
  • Chelation checks : EDTA controls to exclude metal-ion interference in enzymatic assays.
    Cross-reference with impurity profiles (e.g., unreacted intermediates may inhibit efflux pumps) .

Q. What strategies optimize reactor design for scaling up synthesis while minimizing by-products?

  • Methodological Answer :
  • Microreactor systems : Enhance mixing efficiency for exothermic steps (e.g., triazole cyclization).
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions.
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (e.g., residence time, reagent stoichiometry).
    Reference CRDC subclass RDF2050112 for reactor fundamentals and separation protocols .

Data Contradiction Analysis Framework

Scenario Possible Causes Resolution Workflow
Divergent IC₅₀ valuesSolubility limits, assay pH variability1. Repeat assays with DMSO controls ≤0.1%
2. Validate buffer compatibility via nephelometry
Unreproducible NMR shiftsDynamic proton exchange (e.g., NH groups)1. Use low-temperature NMR (e.g., 243 K)
2. Employ deuterated acetic acid for signal stabilization
Inconsistent salt purityResidual solvents or incomplete crystallization1. TGA-DSC to assess crystallinity
2. Recrystallize in HCl-saturated ether

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.